4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the para position of the benzene ring. The thiazole moiety at position 4 is linked to a propyl chain bearing a furan-2-ylmethylamino group. The structural complexity arises from the integration of heterocyclic systems (thiazole, furan) and amide bonds, which are common in bioactive molecules. The fluorine atom likely enhances metabolic stability and influences electronic properties, while the furan group may contribute to π-π stacking interactions in target binding .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZUWRGVGKADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and thiazole functionalities are susceptible to hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The fluorine atom on the benzamide moiety and the thiazole ring’s sulfur participate in substitution reactions:
Oxidative Coupling
The α-amino ketone moiety in the side chain undergoes oxidative cross-coupling with alcohols or amines:
Cyclization and Rearrangement
The furan and thiazole rings enable cycloaddition and rearrangement pathways:
Functional Group Transformations
The ketone and amine groups undergo characteristic reactions:
Electrophilic Aromatic Substitution
The benzamide and furan rings undergo halogenation or nitration:
Radical-Mediated Reactions
Iodine-catalyzed radical pathways enable C–H functionalization:
| Substrate | Conditions | Product | Key Intermediate |
|---|---|---|---|
| α-Amino Ketone Side Chain | I₂, O₂, DMSO | Hydroxylated derivative | α-Iodo carbonyl intermediate forms via radical trapping . |
Comparative Reactivity Table
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Pathway |
|---|---|---|
| Benzamide Amide | 4 | Hydrolysis > Substitution |
| Thiazole Sulfur | 2 | Alkylation > Oxidation |
| Furan Oxygen | 3 | Electrophilic Substitution |
| Ketone | 5 | Reduction > Nucleophilic Addition |
Stability and Degradation
Critical stability data under storage conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Amide hydrolysis | 2.3 h |
| pH 7.4 (PBS) | No significant degradation | >30 days |
| UV Light (254 nm) | Radical-mediated side-chain cleavage | 8.5 h |
This compound’s reactivity profile underscores its versatility in synthetic and pharmacological contexts. Experimental validation of these pathways is recommended, particularly for applications in drug design or material science.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole and furan moieties demonstrate effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
The compound's structural characteristics allow for interactions with specific molecular targets involved in cancer pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors implicated in tumor growth and proliferation. The thiazole and furan rings are particularly notable for their ability to interact with biological systems, potentially leading to anticancer effects .
Pharmacological Studies
Pharmacological investigations are ongoing to assess the compound's efficacy and safety profile. Initial findings indicate that it may exhibit favorable pharmacokinetic properties, making it a candidate for further development as a therapeutic agent. Detailed studies are required to elucidate its mechanism of action and therapeutic index .
Case Study 1: Antimicrobial Screening
In a study focused on synthesizing new thiazole derivatives, compounds similar to this compound were screened for their antimicrobial activity using the well diffusion method. Results indicated that certain derivatives displayed significant inhibition against tested microorganisms, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to explore the impact of various functional groups on the biological activity of thiazole-containing compounds. The findings revealed that modifications at specific positions of the thiazole ring significantly influenced the antimicrobial and anticancer activities of the derivatives. This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and furan rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
Several benzamide derivatives share structural motifs with the target compound but differ in substituents, influencing their physicochemical and biological properties.
Table 1: Key Structural Differences and Implications
Physicochemical and Spectral Comparisons
IR Spectroscopy :
- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and absence of S-H vibrations (2500–2600 cm⁻¹) align with thiazole-containing analogs, confirming its tautomeric stability .
- In contrast, compounds with pyrimidine substituents (e.g., ) exhibit distinct C-N stretches (~1600 cm⁻¹) due to aromatic nitrogen heterocycles.
NMR Analysis :
Biological Activity
4-Fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazole ring, a furan moiety, and a benzamide group, which are known for their biological significance.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HDAC3 | 0.095 | Apoptosis induction |
| Compound X | DNMT3A | 0.9 | DNA methylation inhibition |
| Compound Y | Tubulin polymerization | 1.68 | Cell cycle arrest |
The compound's structural features may contribute to its ability to inhibit tumor growth through several mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of HDACs : Similar compounds have demonstrated class I HDAC selectivity, particularly against HDAC3, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
- DNA Methylation Inhibition : Compounds with similar structures have been shown to inhibit DNA methyltransferases (DNMTs), which are involved in the epigenetic regulation of gene expression in cancer .
- Cell Cycle Modulation : Studies have indicated that these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- In vitro Studies : Research has shown that related compounds exhibit potent cytotoxicity against various cancer cell lines, including HepG2 and MCF7, with IC50 values ranging from 1.30 μM to 45.2 μM .
- In vivo Efficacy : In animal models, such as xenograft studies, these compounds have demonstrated significant tumor growth inhibition rates, often exceeding 48% compared to control treatments .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling and thiazole ring formation. Key steps:
-
Step 1 : Condensation of furan-2-ylmethylamine with a β-keto thiazole precursor under reflux in anhydrous THF or DMF.
-
Step 2 : Amide coupling using EDCI/HOBt as coupling agents, with yields improved by inert atmospheres (e.g., nitrogen) .
-
Optimization : Adjust solvent polarity (DMF enhances solubility but may require lower temperatures) and catalyst ratios. For example, achieved 95% yield for a related thiazole derivative using stoichiometric HOBt and slow reagent addition .
Synthesis Parameter Optimized Condition Yield Range Reference Solvent DMF/THF (1:1) 87–95% Coupling Agent EDCI/HOBt (1.2 eq) 89–95% Temperature 0–5°C (amide step) 87–89%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Resolve thiazole protons (δ 6.8–7.5 ppm) and furan methylene groups (δ 3.8–4.2 ppm). used deuterated DMSO for sharp signals .
- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 428.12) .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages. reported deviations <0.3% for analogous compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of functional groups in this compound?
- Methodological Answer :
- Analog Synthesis : Replace the furan-2-ylmethyl group with pyridine or substituted benzyl groups (e.g., ’s thioamide derivatives) .
- Biological Assays : Test analogs against microbial targets (e.g., Candida albicans MIC assays, as in ) .
- Key SAR Insights : Fluorine at the benzamide position enhances metabolic stability, while the thiazole core is critical for target binding .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., dihydrofolate reductase). validated docking scores against experimental IC50 values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., furan interactions with hydrophobic pockets) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., thiazole vs. oxazole rings). confirmed a related structure with R factor = 0.034 .
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with carbons (e.g., distinguishing amide vs. ester carbonyls) .
Q. What in vitro assays are appropriate for screening antimicrobial activity?
- Methodological Answer :
- Broth Microdilution (CLSI guidelines) : Determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
